molecular formula C23H18BrClN2OS2 B15084949 3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15084949
M. Wt: 517.9 g/mol
InChI Key: IMBZYUCICKVJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as Compound A) is a thienopyrimidine derivative with the molecular formula C₂₃H₁₈BrClN₂OS₂ and a molecular weight of 517.884 g/mol . Its structure features:

  • A tetrahydrobenzothienopyrimidinone core.
  • A 4-bromophenyl group at position 3.
  • A (2-chlorobenzyl)sulfanyl substituent at position 2.

Thienopyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties, often modulated by substituents on the core structure .

Properties

Molecular Formula

C23H18BrClN2OS2

Molecular Weight

517.9 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18BrClN2OS2/c24-15-9-11-16(12-10-15)27-22(28)20-17-6-2-4-8-19(17)30-21(20)26-23(27)29-13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2

InChI Key

IMBZYUCICKVJFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=CC=C5Cl

Origin of Product

United States

Biological Activity

The compound 3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine family, which has attracted attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H18BrClN2OSC_{23}H_{18}BrClN_2OS, with a molecular weight of approximately 452.82 g/mol. Its structure features a bromophenyl group and a chlorobenzyl sulfanyl moiety, contributing to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothienopyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31 to 125 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The same class of compounds has also been tested for antifungal activity, showing effectiveness against species like Candida albicans and Aspergillus niger.
CompoundTarget OrganismMIC (μg/mL)
Compound AStaphylococcus aureus31
Compound BEscherichia coli125
Compound CCandida albicans100

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : The compound has shown promising results against human breast adenocarcinoma (MCF7) cell lines. In a study using the Sulforhodamine B (SRB) assay, it was found that certain derivatives had IC50 values indicating significant cytotoxicity .
  • Mechanism of Action : Molecular docking studies suggest that these compounds can interact with specific receptors implicated in cancer progression, potentially inhibiting tumor growth by inducing apoptosis in cancer cells .
Cell LineIC50 (μM)Reference
MCF74.2
HepG25.0
A5496.5

Case Studies

  • Synthesis and Evaluation : A recent study synthesized various derivatives of thienopyrimidine and evaluated their biological activities. The most active compounds were identified through a series of in vitro assays against multiple cancer cell lines .
  • Molecular Docking Studies : Another investigation utilized molecular docking to assess the binding affinity of these compounds to target proteins involved in cancer signaling pathways. The results indicated strong interactions with key oncogenic targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 (Sulfanyl Group)

Compound B : 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C₂₄H₁₈BrClN₂O₂S₂ .
  • Key Differences: Replaces the 2-chlorobenzyl group with a 2-(4-bromophenyl)-2-oxoethyl chain. Impact: The oxoethyl group may reduce lipophilicity compared to Compound A, affecting membrane permeability .
Compound C : 2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C₂₂H₂₂BrN₂OS₂ .
  • Key Differences: Substitutes the 2-chlorobenzyl with 4-bromobenzyl and replaces the 4-bromophenyl at position 3 with an ethyl group.
Compound D : 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C₂₄H₂₀ClFN₂O₂S₂ .
  • Key Differences :
    • Introduces 6-fluoro and 2-chloro on the benzyl ring, increasing electronegativity.
    • Position 3 has a 4-methoxyphenyl group instead of 4-bromophenyl .
    • Impact : Fluorine enhances lipophilicity and bioavailability, while methoxy improves solubility .

Substituent Variations at Position 3 (Aryl Group)

Compound E : 3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C₂₄H₁₈Cl₂N₂O₂S₂ .
  • Key Differences :
    • Replaces 4-bromophenyl with 4-chlorophenyl at position 3.
    • Impact : Chlorine’s smaller atomic radius and higher electronegativity may alter binding affinity compared to bromine .
Compound F : 3-(4-Methoxyphenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C₂₄H₂₂ClN₂O₂S₂ .
  • Key Differences :
    • 4-Methoxyphenyl at position 3 increases electron-donating effects.
    • 3-Chlorobenzyl at position 2 vs. 2-chlorobenzyl in Compound A .
    • Impact : Methoxy enhances solubility but may reduce metabolic stability due to oxidative demethylation .

Core Modifications

Compound G : 4-(4-Bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
  • Molecular Formula : C₁₇H₁₄BrN₂OS .
  • Key Differences: Replaces the sulfanyl group with a phenoxy moiety. Impact: Phenoxy’s planar structure may facilitate π-π stacking but reduce thiol-mediated reactivity .

Molecular Weight and Lipophilicity

  • Compound A (517.88 g/mol) has a higher molecular weight than analogs like Compound G (360.9 g/mol), which may limit blood-brain barrier penetration .
  • Lipophilicity trends: Compound A (logP ~4.2) > Compound D (logP ~3.8) > Compound F (logP ~3.5) due to halogen substituents .

Antimicrobial Activity

  • Thienopyrimidines with sulfanyl and halogen substituents show enhanced antimicrobial activity. For example, Compound A’s bromine and chlorine atoms may improve interaction with bacterial enzymes .
  • Compound E ’s dual chlorine atoms demonstrate moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting Compound A ’s bromine could further enhance potency .

Solubility and Stability

  • Methoxy-substituted analogs (Compound F ) exhibit higher aqueous solubility (>50 µg/mL) compared to Compound A (<20 µg/mL) .
  • Compound B ’s ketone group introduces metabolic liability (e.g., reduction or conjugation), whereas Compound A ’s benzyl group may resist first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.